molecular formula C9H14O B1655285 Spiro[4.4]nonan-2-one CAS No. 34177-18-9

Spiro[4.4]nonan-2-one

Cat. No.: B1655285
CAS No.: 34177-18-9
M. Wt: 138.21 g/mol
InChI Key: APNPZXFYPYMTJD-UHFFFAOYSA-N
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Description

Spiro[4.4]nonan-2-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is spiro[4.4]nonan-3-one .


Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, an efficient synthesis of the 1,6-dioxathis compound motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer was reported . A furan oxidative spirocyclization was used as the key step in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 . The compound has a complexity of 154 and a topological polar surface area of 17.1 Ų .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . It has a boiling point of 213.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The compound has a molar refractivity of 39.8±0.4 cm³ .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis Techniques : Spiro[4.4]nonan-2-one has been synthesized through various methods, including rearrangement of epoxy-bicyclo[4.3.0]-nonane-2-one and acid-catalyzed intramolecular Claisen condensation (Gerlach & Müller, 1972). Another approach involves the FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

  • Structural Analysis : Studies on the configuration of this compound reveal local distortions around the quaternary C-atom, with a decrease in the ring-bond angles at the spiro centre and a twist of one ring relative to the other. This analysis aids in understanding the planoid deformations and local strain in such compounds (Luef et al., 1987).

Catalytic and Chemical Transformations

  • Catalytic Reactions : this compound undergoes transformations under catalytic reforming conditions. For instance, on platinum-alumina and palladium-alumina catalysts, it converts to o-methylethylbenzene and indan, respectively (Shuikin & Voznesenskaya, 1966). Additionally, palladium-catalyzed domino cyclization has been utilized for synthesizing the spiro[4.4]nonane skeleton, highlighting its potential in organic synthesis (Doi et al., 2007).

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives like spiro[4.4]nonane-1,6-diols, which have significant implications in pharmaceutical and chemical industries. The process involves catalytic and stoichiometric hydrogenation, with the choice of solvent and hydrogenation catalysts affecting the stereoselectivity of the products (Chan et al., 1995).

Advanced Applications

  • Chiral Auxiliary in Reactions : this compound derivatives have been developed as chiral auxiliaries in Diels–Alder reactions, demonstrating high enantioselectivity and recyclability. This application is crucial in asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Burke et al., 2000).

  • synthesis (Zhang & Nan, 2017).

Properties

IUPAC Name

spiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNPZXFYPYMTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338449
Record name Spiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34177-18-9
Record name Spiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.4]nonan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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